

The Triazolopyridazine Scaffold: A Privileged Core in Modern Drug Discovery

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Compound of Interest

Compound Name: 6-Chloro-[1,2,4]triazolo[4,3-
b]pyridazine

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An In-depth Technical Guide on the Structure-Activity Relationship of Triazolopyridazines for Researchers, Scientists, and Drug Development Professionals.

The^[1]^[2]^[3]triazolo[4,3-b]pyridazine heterocyclic system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.^[4]^[5] This core's unique electronic and structural features allow for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Triazolopyridazine derivatives have shown significant promise as kinase inhibitors, anti-infective agents, and modulators of G-protein coupled receptors (GPCRs), making them a focal point of intensive research in the quest for novel therapeutics.^[1]^[2]^[6] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of triazolopyridazines, detailing the key structural modifications that govern their biological activity, alongside relevant experimental protocols and pathway visualizations.

I. Anti-Infective Properties: Targeting Cryptosporidiosis

Cryptosporidium, a protozoan parasite, is a significant cause of diarrheal disease, particularly in immunocompromised individuals.^[1] Triazolopyridazine-based compounds have been identified as potent anti-cryptosporidial agents.

Structure-Activity Relationship of Anti-Cryptosporidium Triazolopyridazines

The general structure of these compounds consists of a central triazolopyridazine core, a piperazine linker, a dichlorophenyl "head" group, and an aryl acetamide "tail" group. Systematic interrogation of the heteroaryl scaffold has been a key strategy in optimizing potency while mitigating off-target effects, such as hERG channel inhibition.[\[1\]](#)

Key SAR observations for the aryl acetamide "tail" group are summarized below. The parent unsubstituted compound 11 serves as a baseline for comparison.

Compound	Substitution Pattern	EC50 (μ M) vs. <i>C. parvum</i>	Fold Improvement over Unsubstituted (11)
11	Unsubstituted	16	1
12	4-Chloro	0.66	~24
38	4-Alkynyl	0.88	~18
52	2,4-Difluoro	0.07	~228

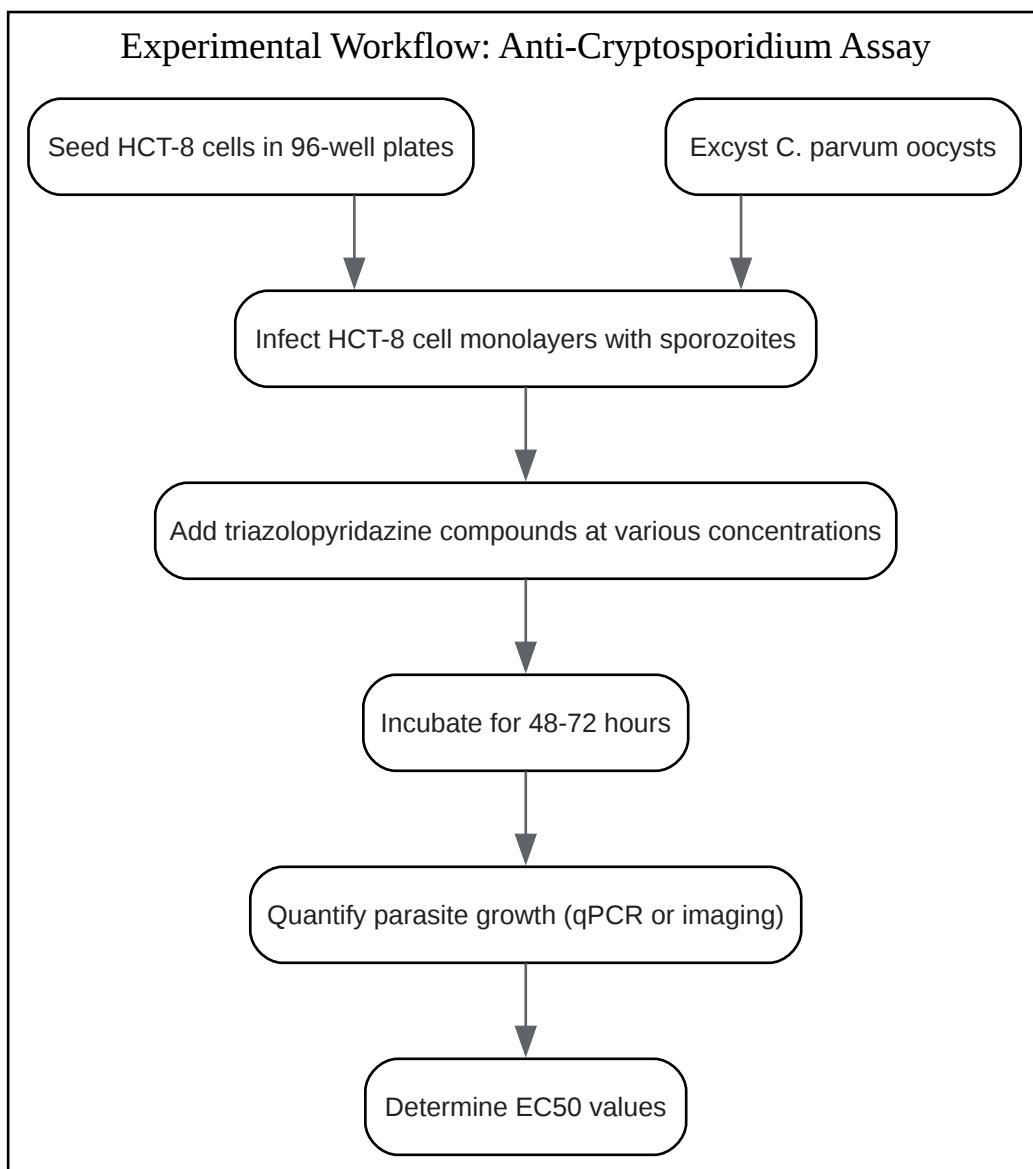
Data compiled from multiple sources.[\[3\]](#)[\[7\]](#)

The data clearly indicates that electron-withdrawing groups (EWGs) on the aryl "tail" are preferred over electron-donating groups (EDGs).[\[7\]](#) Halogenation, particularly with fluorine, has a profound impact on potency. The 2,4-difluoro substituted analog 52 (SLU-10482) is the most potent compound identified in this series, demonstrating a greater than 200-fold improvement in activity over the unsubstituted parent compound.[\[7\]](#) This compound was also found to be orally efficacious in a mouse model of Cryptosporidium infection.[\[7\]](#)

Experimental Protocol: *Cryptosporidium parvum* HCT-8 Cell-Based Assay

This assay is a common method for evaluating the in vitro efficacy of compounds against *Cryptosporidium parvum*.

- Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are seeded in 96-well plates and grown to confluence.
- Oocyst Preparation: *C. parvum* oocysts are excysted to release sporozoites.
- Infection: Confluent HCT-8 cell monolayers are infected with the prepared sporozoites.
- Compound Treatment: The test compounds (triazolopyridazine derivatives) are added to the infected cell cultures at various concentrations.
- Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow for parasite development.
- Quantification: Parasite growth is quantified using methods such as quantitative polymerase chain reaction (qPCR) to measure parasite-specific DNA or high-content imaging to visualize and count parasitic foci.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the percent inhibition of parasite growth against the compound concentration.



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Caption: Workflow for in vitro anti-cryptosporidiosis screening.

II. Kinase Inhibition: A Versatile Pharmacophore

The triazolopyridazine scaffold has proven to be a fertile ground for the development of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer and inflammation.

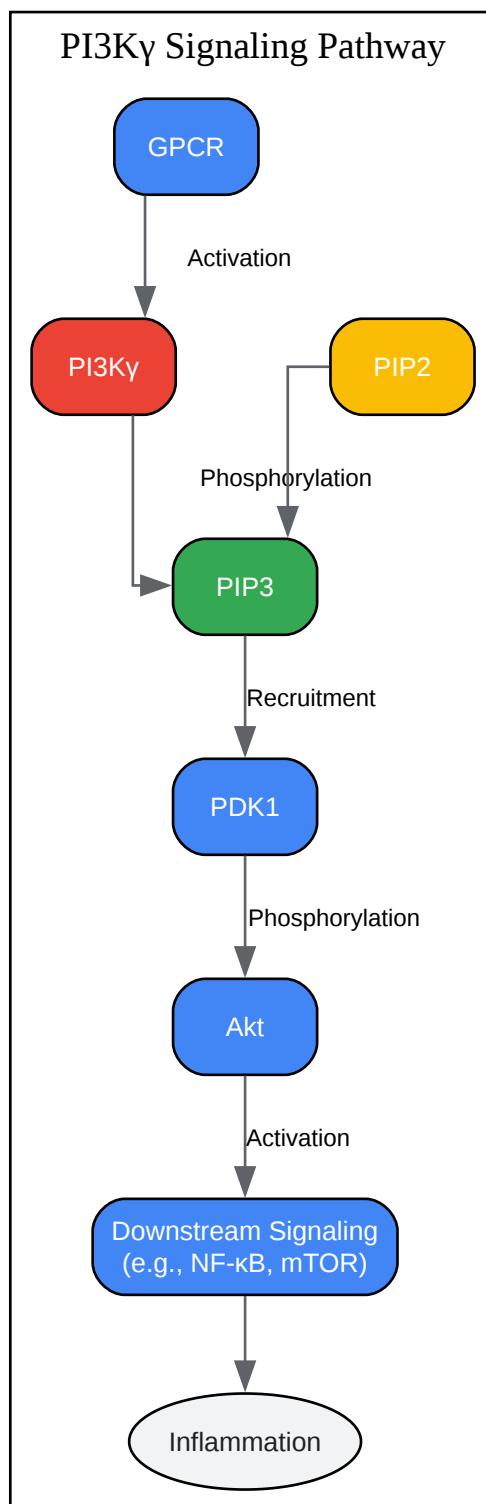
A. PI3K γ Inhibition

Phosphoinositide 3-kinase gamma (PI3K γ) is a key enzyme in inflammatory signaling. A series of 6-aryl-2-amino-triazolopyridines have been developed as potent and selective PI3K γ inhibitors.[\[2\]](#)

Compound	R Group	PI3K γ IC50 (nM)	PI3K α IC50 (nM)	PI3K δ IC50 (nM)
43 (CZC19945)	4-Fluorophenyl	10	1,200	1,100
53 (CZC24832)	3-Fluorophenyl	15	>10,000	>10,000

Data is illustrative and based on findings from SAR studies.[\[2\]](#)

The SAR studies revealed that the 6-aryl substitution is crucial for activity. Modifications to this aryl group, such as the introduction of fluorine, were instrumental in achieving high potency and selectivity over other PI3K isoforms.[\[2\]](#) Compound 53 (CZC24832) demonstrated excellent selectivity across the kinome.[\[2\]](#)



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Caption: Simplified PI3K γ signaling cascade.

B. Myeloperoxidase (MPO) Inhibition

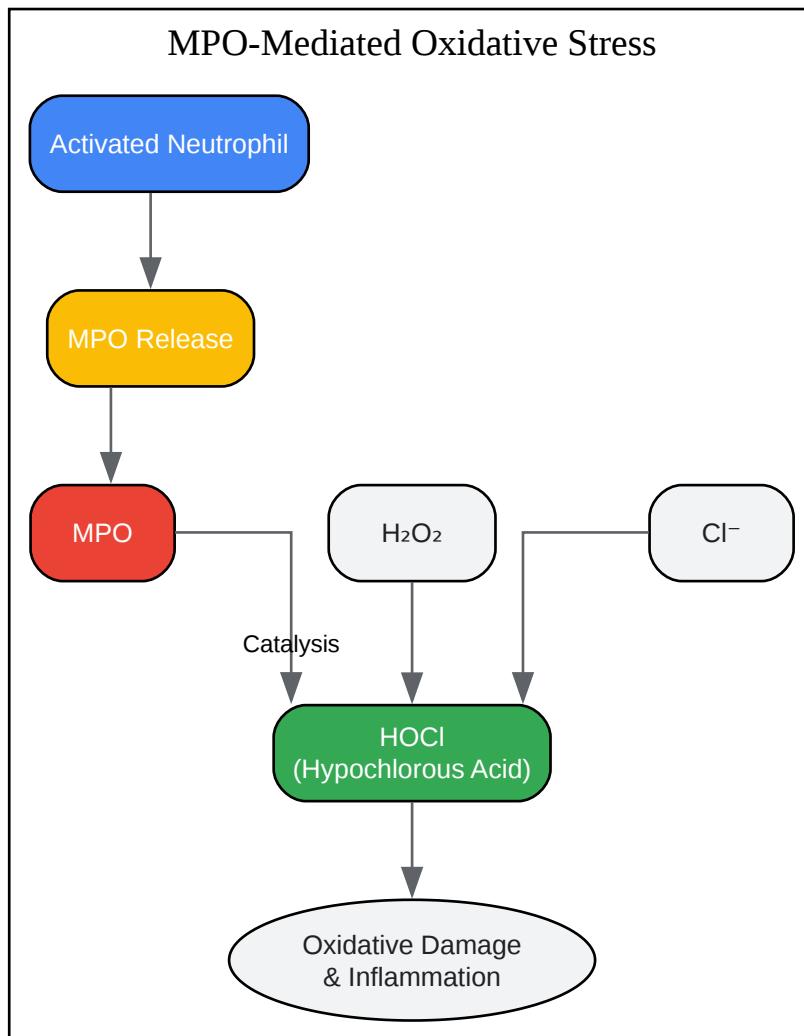
Myeloperoxidase (MPO) is a peroxidase enzyme implicated in chronic inflammatory diseases.

[11] Structure-based drug design has led to the discovery of 7-benzyl triazolopyridines as potent and reversible MPO inhibitors.

Compound	R1	R2	MPO IC50 (nM)	TPO IC50 (nM)
Example 1	H	H	500	>10,000
Example 2	F	H	50	>10,000
Example 3	H	OMe	25	>10,000

Data is illustrative and based on findings from SAR studies.[11]

The benzyl group at the 7-position was found to be a key structural feature for improved MPO potency and selectivity against thyroid peroxidase (TPO).[11] Substitutions on the benzyl ring further modulated the inhibitory activity.



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Caption: Role of MPO in inflammatory processes.

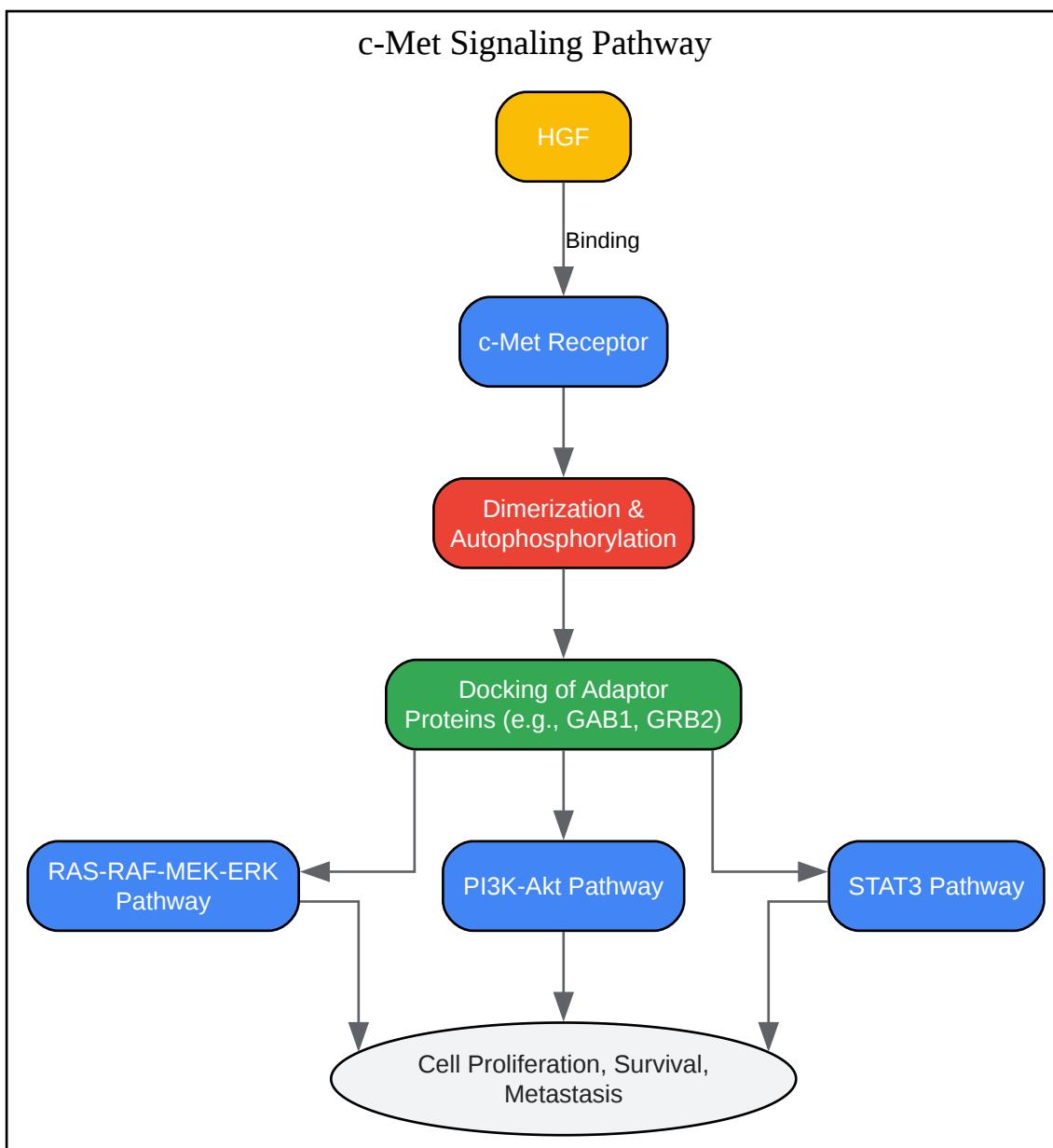
C. c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in cancer. Triazolo-pyridazine and -pyrimidine derivatives have been developed as class II c-Met inhibitors.[12]

Compound	Core Scaffold	R Group	c-Met IC ₅₀ (μM)
12e	Triazolo-pyridazine	2-pyridyl	0.09
13b	Triazolo-pyrimidine	2-pyridyl	0.21

Data is illustrative and based on findings from SAR studies.[\[12\]](#)

The SAR studies highlighted the importance of the 2-pyridyl group for potent c-Met inhibition. [\[12\]](#) The triazolo-pyridazine core generally conferred slightly better activity than the triazolo-pyrimidine core in the studied series.



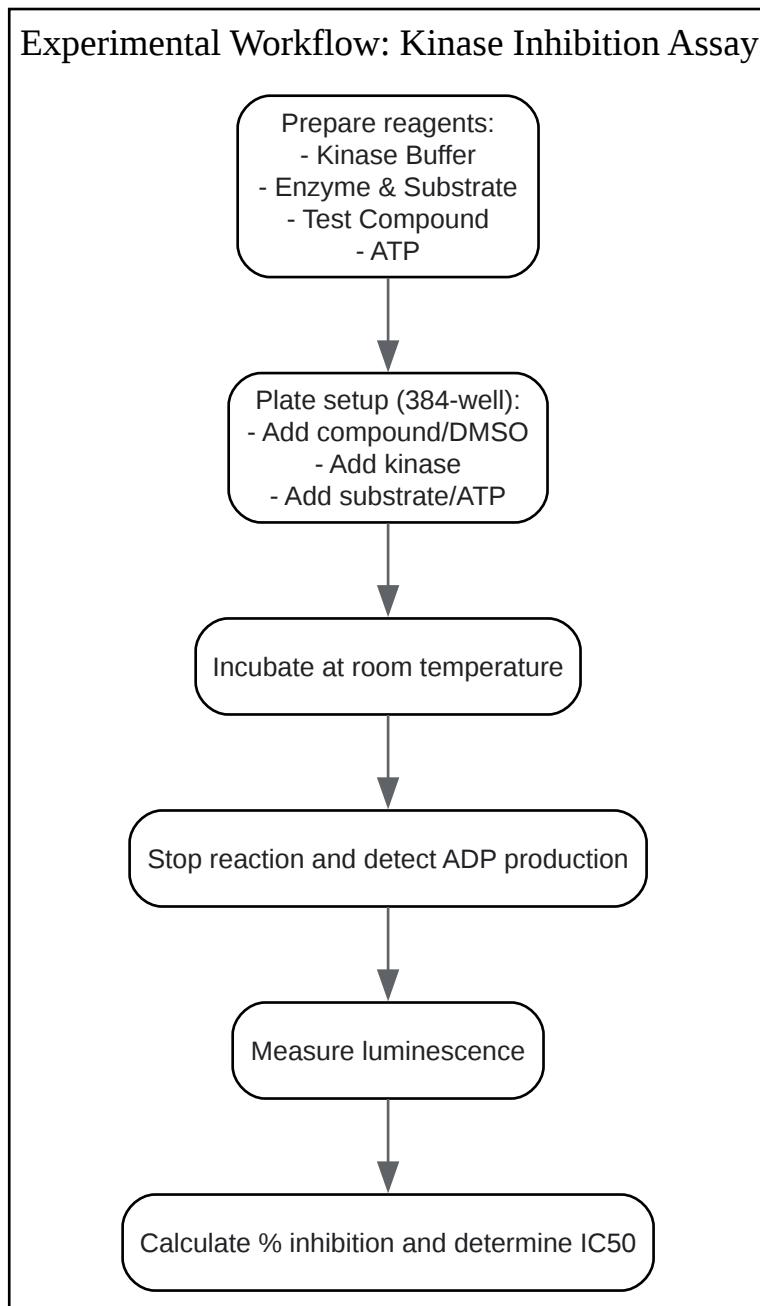
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Caption: Overview of the c-Met signaling cascade.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of triazolopyridazine derivatives against a target kinase.

- Reagent Preparation:
 - Kinase Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, BSA, and a reducing agent (e.g., DTT).
 - Enzyme and Substrate: Dilute the recombinant kinase and its specific substrate in the kinase buffer.
 - Test Compound: Prepare a stock solution in DMSO and perform serial dilutions.
 - ATP Solution: Prepare a solution of ATP in the kinase buffer.
- Assay Procedure (384-well plate format):
 - Add the diluted test compound or DMSO (control) to the wells.
 - Add the diluted kinase enzyme.
 - Initiate the reaction by adding a mixture of the substrate and ATP.
 - Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction.
 - Measure the kinase activity. A common method is to quantify the amount of ADP produced using a commercial kit such as ADP-Glo™.
- Data Analysis:
 - Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
 - Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.



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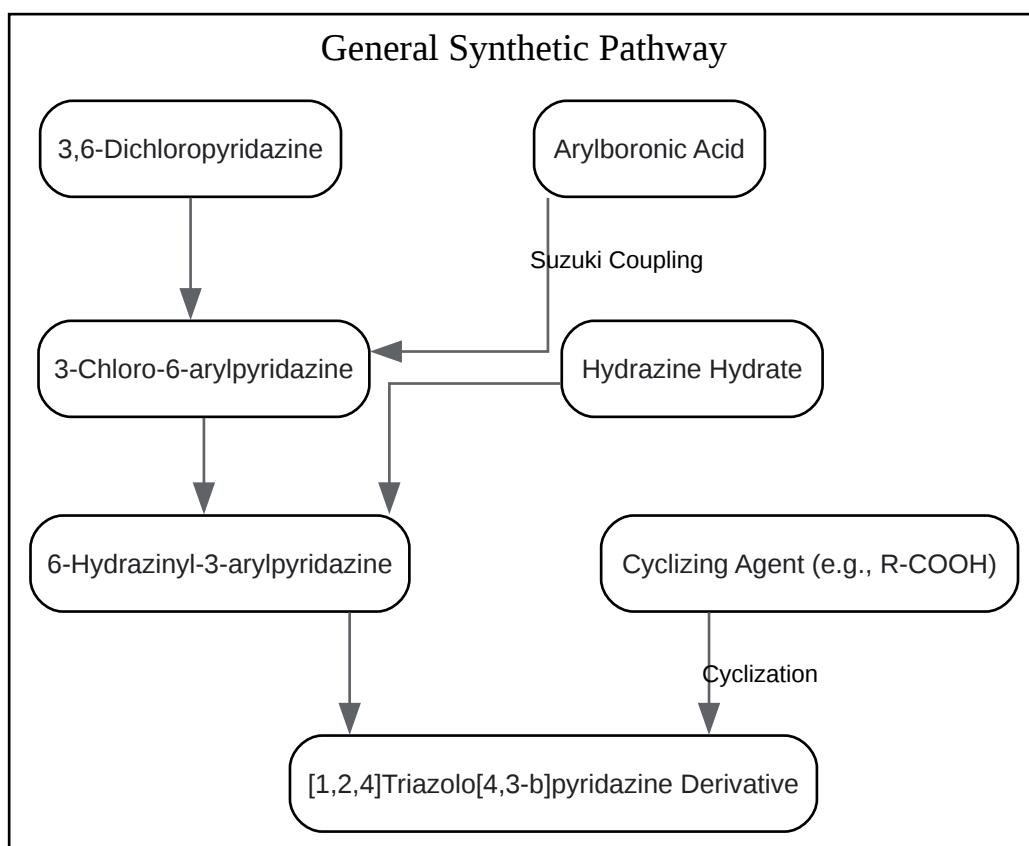
Caption: General workflow for an in vitro kinase inhibition assay.

III. General Synthetic Strategies

The[1][2][3]triazolo[4,3-b]pyridazine core is typically synthesized through the cyclization of a substituted 6-hydrazinylpyridazine.

General Procedure for the Synthesis of 6-Aryl-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines:

- Synthesis of 3-chloro-6-phenylpyridazine: This intermediate is often prepared via a Suzuki coupling reaction between 3,6-dichloropyridazine and a suitable arylboronic acid.
- Formation of 6-hydrazinyl-3-phenylpyridazine: The 3-chloro-6-phenylpyridazine is reacted with hydrazine hydrate.
- Cyclization to form the Triazole Ring: The 6-hydrazinyl-3-phenylpyridazine is then cyclized with a variety of reagents (e.g., orthoesters, carboxylic acids, or aldehydes followed by oxidation) to introduce the desired substituent at the 3-position of the triazolopyridazine core.



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Caption: A common synthetic route to triazolopyridazines.

IV. Conclusion

The triazolopyridazine scaffold represents a highly versatile and valuable core in drug discovery. The extensive body of research on its derivatives has led to the identification of potent and selective modulators of a diverse range of biological targets. The key to unlocking the full potential of this scaffold lies in the continued exploration of its structure-activity relationships. The strategic placement of various substituents on the triazolopyridazine core and its appendages allows for the optimization of potency, selectivity, and pharmacokinetic properties. The methodologies and SAR data presented in this guide offer a solid foundation for researchers and scientists to build upon in the design and development of the next generation of triazolopyridazine-based therapeutics. The ongoing investigation into this privileged structure is poised to yield novel drug candidates for a multitude of diseases, from infectious diseases to cancer and inflammatory disorders.

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